molecular formula C10H8F3N3 B2745449 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 2310102-85-1

2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B2745449
CAS No.: 2310102-85-1
M. Wt: 227.19
InChI Key: UEBIKOUTXQNSDG-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. Its structure integrates two privileged scaffolds in medicinal and agrochemistry: the pyrazole ring and the trifluoromethylpyridine (TFMP) moiety. The TFMP subunit is a cornerstone in modern agrochemical and pharmaceutical design, with its derivatives constituting a significant portion of recently launched pesticides . The unique physicochemical properties imparted by the trifluoromethyl group—including its strong electron-withdrawing nature and ability to enhance metabolic stability and membrane permeability—are known to profoundly influence a compound's biological activity, translocation, and affinity for biomolecular targets . Concurrently, the 4-methylpyrazole component is a versatile heterocycle renowned for its extensive therapeutic profile, contributing to a wide spectrum of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . The strategic fusion of these two fragments into a single molecular architecture makes this reagent a highly promising candidate for discovery research. It is particularly valuable for constructing novel chemical entities in programs aimed at developing new crop protection agents, such as insecticides, fungicides, and herbicides, as well as in pharmaceutical projects seeking new bioactive leads. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships or as a core scaffold in the synthesis of libraries for high-throughput screening against various biological targets. This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-7-5-14-16(6-7)9-4-2-3-8(15-9)10(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBIKOUTXQNSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 4-methyl-1H-pyrazole with 2-chloro-6-(trifluoromethyl)pyridine under basic conditions. Common bases used include potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrazole or pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine exhibits notable cytotoxic properties against various cancer cell lines. For instance, studies have shown that the compound has an IC50 value of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells. These findings suggest its potential as a lead compound for developing new anticancer agents.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory properties in vitro, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Antifungal Activity

In agricultural research, derivatives of this compound have been evaluated for their antifungal activities. Some compounds showed excellent inhibition rates against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, making them suitable candidates for developing new fungicides.

Compound IDInhibition Rate (%)Target Pathogen
5b96.76Botrytis cinerea
5v82.73Sclerotinia sclerotiorum

Electroluminescent Devices

The compound has also been utilized in the design of iridium(III) complexes for electroluminescent devices. Modifications involving this compound have led to the development of highly efficient green emitters, suggesting its potential role in organic light-emitting diodes (OLEDs).

Case Study on Anticancer Activity

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its efficacy as an anticancer agent.

Safety and Toxicity Assessment

Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects on Yield : Bulky substituents (e.g., benzyl, ethoxy in ) correlate with higher yields (89%), likely due to improved reaction selectivity. In contrast, aliphatic chains (e.g., pentyl in ) result in lower yields (48–58%) .
  • Electronic Properties : The -CF₃ group stabilizes the pyridine ring via electron withdrawal. Pyrazole substituents (as in the target compound) offer moderate electron donation compared to stronger electron-withdrawing groups like imidazole () .
  • Physical State : Lipophilic substituents (e.g., pentyl, hex-5-ynyl) yield liquid or low-melting-point solids, whereas aromatic groups (e.g., benzyl) favor oily products .

Reactivity and Functionalization

  • Synthetic Flexibility : The pyrazole ring in the target compound allows further functionalization (e.g., alkylation, halogenation) due to its nucleophilic nitrogen atoms. This contrasts with imidazole-based analogs (), where the nitrogen positions are less accessible .
  • Catalytic Requirements : Copper-mediated Ullmann coupling (used for imidazole derivatives in ) requires milder conditions (90°C) compared to high-temperature SNAr reactions (180°C in ) .

Biological Activity

2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that yield high purity products. For instance, one reported method involves the cyclocondensation of appropriate precursors under controlled conditions to achieve optimized yields . The use of green solvents and methodologies has been emphasized to enhance sustainability in the synthesis process.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. Specifically, derivatives of 1H-pyrazole have shown promising results against various cancer types:

  • Lung Cancer : Compounds similar to this compound demonstrated inhibitory effects on lung cancer cell proliferation.
  • Breast Cancer : The MDA-MB-231 breast cancer cell line was particularly sensitive to compounds with a pyrazole scaffold, showing significant antiproliferative activity .

The structure-activity relationship (SAR) indicates that modifications on the pyrazole ring can enhance potency against certain cancer cells. For example, the introduction of trifluoromethyl groups has been noted to increase biological activity significantly .

The mechanisms by which this compound exerts its effects are multifaceted:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit kinases such as Aurora-A, which is crucial in cell cycle regulation. The IC50 values for these interactions often fall within the nanomolar range, indicating strong inhibitory potential .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, showing significant inhibition percentages in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), which correlates with its ability to scavenge free radicals .

Case Studies and Research Findings

Several research findings underscore the biological relevance of this compound:

StudyFindings
Synthesis and Evaluation A study synthesized various pyrazole derivatives and assessed their anticancer activity, revealing that modifications could enhance efficacy against specific cancer cell lines .
Kinase Inhibition Research demonstrated that certain pyrazole compounds effectively inhibited Aurora-A kinase with IC50 values as low as 0.067 µM, suggesting potential for targeted cancer therapies .
Antioxidant Properties Compounds similar to this compound exhibited notable antioxidant activity, making them candidates for further exploration in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, and how can purity be optimized?

  • Methodology : A common approach involves coupling 4-methylpyrazole with 2-chloro-6-(trifluoromethyl)pyridine derivatives via nucleophilic aromatic substitution. Reaction conditions may include using polar aprotic solvents (e.g., DMF or ethyl acetate) and bases like pyridine to deprotonate intermediates . Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/brine) followed by column chromatography. For high-purity yields (>97%), crystallization from solvents like ethanol or acetonitrile is recommended .
  • Key Data : In analogous trifluoromethylpyridine syntheses, yields exceeding 80% are achievable with optimized stoichiometry (1:1.2 molar ratio of pyrazole to chloropyridine) and reflux conditions (80–100°C, 12–24 hours) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation . Complement with 1H^1H/13C^{13}C NMR to verify substituent positions and 19F^{19}F NMR for trifluoromethyl group integrity . High-resolution mass spectrometry (HRMS) or LCMS (e.g., m/z 789.1 [M+H]+ in one study) confirms molecular weight .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Data :

PropertyValue/DescriptionSource
Melting Point28–31°C (analogous chloropyridines)
SolubilitySoluble in DMSO, ethyl acetate
StabilityStable under inert atmosphere
  • Methodology : Assess solubility via shake-flask method in pH-buffered solutions. Stability studies under light, heat, and humidity (ICH guidelines) are critical for storage .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine and pyrazole rings be addressed?

  • Methodology : Use directing groups (e.g., -CF3_3) to control electrophilic substitution patterns. For example, trifluoromethyl groups direct meta-substitution on pyridine, while pyrazole N-methylation enhances steric control . Catalytic systems like Pd/ligand complexes improve cross-coupling efficiency for introducing aryl/heteroaryl groups .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Kinetic studies (e.g., monitoring reaction progress via 19F^{19}F NMR) reveal that the trifluoromethyl group stabilizes transition states via inductive effects. Isotopic labeling (e.g., 15N^{15}N-pyrazole) can trace bond-forming steps . Computational modeling (DFT) predicts activation barriers for substituent introduction .

Q. How can computational tools (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and HOMO/LUMO orbitals, identifying reactive sites. Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) assesses binding affinity. Validate with in vitro assays (e.g., IC50_{50} measurements) .

Q. How to resolve contradictions in reported synthetic yields or spectroscopic data?

  • Methodology : Reproduce reactions under strictly anhydrous/inert conditions to minimize side reactions. Cross-validate NMR chemical shifts with databases (e.g., PubChem) and check for solvent/impurity artifacts. Collaborative inter-lab validation ensures reproducibility .

Q. What strategies exist for studying the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodology : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. For antimicrobial studies, conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains. SAR (structure-activity relationship) studies guide derivative design (e.g., introducing -SO2_2CH3_3 groups) .

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